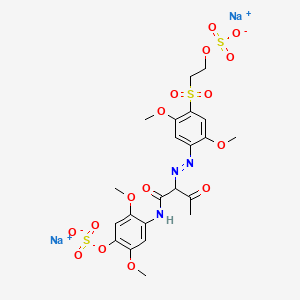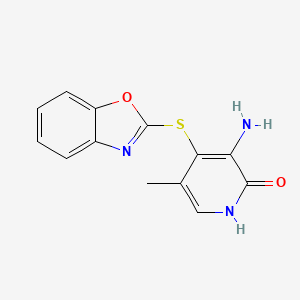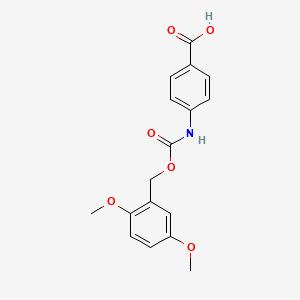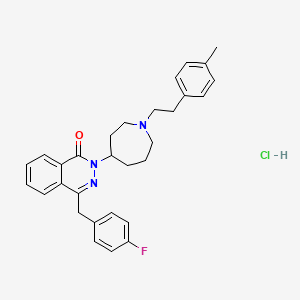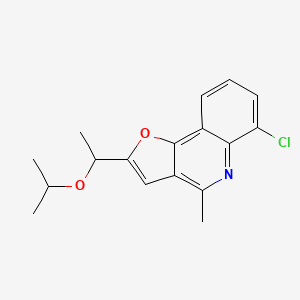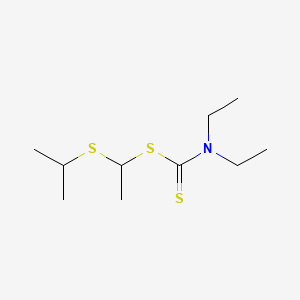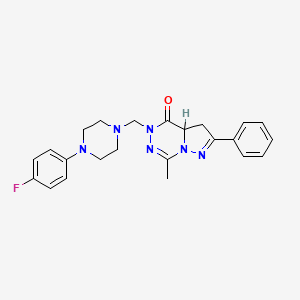
Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 3,3a-dihydro-5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-7-methyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 3,3a-dihydro-5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-7-methyl-2-phenyl- is a complex organic compound that belongs to the class of pyrazolo-triazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrazolo-triazine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as the 4-fluorophenyl and piperazinyl moieties through nucleophilic substitution reactions.
Methylation: Addition of methyl groups to specific positions on the molecule.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.
Material Science: Potential use in the development of novel materials with specific properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in disease pathways.
Receptor Binding: May act as a ligand for certain biological receptors.
Medicine
Therapeutic Agents: Potential use in the development of drugs for treating various diseases, including cancer, inflammation, and neurological disorders.
Industry
Agriculture: Possible applications as agrochemicals or pesticides.
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to therapeutic effects. For example:
Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one Derivatives: Other derivatives with different substituents may exhibit similar biological activities.
Triazine Compounds: Compounds with a triazine core structure but different functional groups.
Uniqueness
The unique combination of functional groups in Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 3,3a-dihydro-5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-7-methyl-2-phenyl- may confer specific biological activities and therapeutic potential that distinguish it from other similar compounds.
Properties
CAS No. |
148680-54-0 |
|---|---|
Molecular Formula |
C23H25FN6O |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-methyl-2-phenyl-3,3a-dihydropyrazolo[1,5-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C23H25FN6O/c1-17-25-29(16-27-11-13-28(14-12-27)20-9-7-19(24)8-10-20)23(31)22-15-21(26-30(17)22)18-5-3-2-4-6-18/h2-10,22H,11-16H2,1H3 |
InChI Key |
RSERVYLWROHEFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C2N1N=C(C2)C3=CC=CC=C3)CN4CCN(CC4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



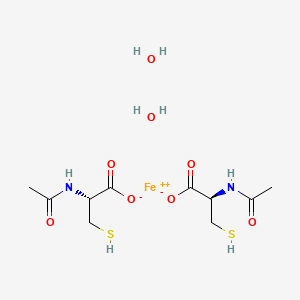
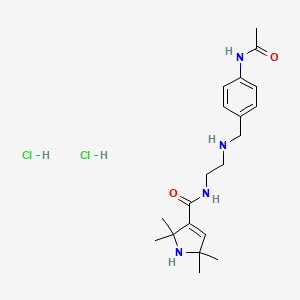
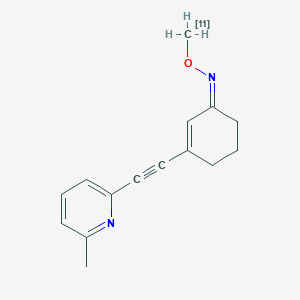
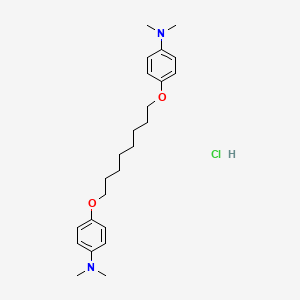
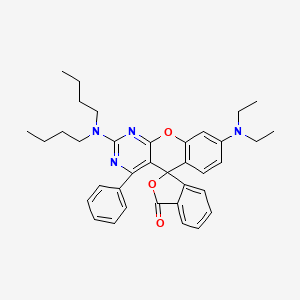

![1-[1,2-Dihydro-6-hydroxy-4-methyl-5-[[2-[(nonyloxy)carbonyl]phenyl]azo]-2-oxo-3-pyridyl]pyridinium chloride](/img/structure/B12718185.png)
